6-Ethylquinolin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethylquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-8-5-6-10-9(11(8)12)4-3-7-13-10/h3-7H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDWMJWOBXUIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C1)N=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313808 | |
| Record name | 6-Ethyl-5-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860193-81-3 | |
| Record name | 6-Ethyl-5-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860193-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-5-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization of 6 Ethylquinolin 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous elucidation of the molecular structure of 6-Ethylquinolin-5-amine. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise arrangement of atoms and their connectivity can be determined.
The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton in the molecule. The predicted spectrum displays signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the protons of the ethyl substituent, and the amine protons. The chemical shifts (δ) are influenced by the electron-donating amino group and the alkyl substituent, leading to a characteristic pattern.
The ethyl group is expected to present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a classic signature of an ethyl group coupled to each other. The protons on the quinoline core appear in the aromatic region, with their specific shifts and multiplicities determined by their position relative to the nitrogen atom and the substituents. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
Interactive Table 1: Predicted ¹H NMR Data for this compound
Note: The following data are predicted values based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary slightly.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.75 | Doublet of doublets | J = 4.2, 1.7 Hz | 1H |
| H-3 | 7.45 | Doublet of doublets | J = 8.3, 4.2 Hz | 1H |
| H-4 | 8.50 | Doublet of doublets | J = 8.3, 1.7 Hz | 1H |
| H-7 | 7.30 | Doublet | J = 8.5 Hz | 1H |
| H-8 | 7.60 | Doublet | J = 8.5 Hz | 1H |
| NH₂ | 4.50 | Broad Singlet | - | 2H |
| CH₂ (ethyl) | 2.80 | Quartet | J = 7.6 Hz | 2H |
| CH₃ (ethyl) | 1.35 | Triplet | J = 7.6 Hz | 3H |
Complementing the proton data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in this compound. The molecule contains 11 unique carbon atoms, and a signal is expected for each. The chemical shifts are indicative of the carbon type (aromatic, aliphatic) and its proximity to electronegative atoms like nitrogen.
The carbons of the quinoline ring are found in the downfield region (typically 110-150 ppm). pressbooks.pub The carbon attached to the amino group (C-5) and the carbon bearing the ethyl group (C-6) can be specifically identified through their characteristic shifts, influenced by the electronic effects of these substituents. libretexts.org The aliphatic carbons of the ethyl group appear in the upfield region of the spectrum.
Interactive Table 2: Predicted ¹³C NMR Data for this compound
Note: The following data are predicted values based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary slightly.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 149.5 |
| C-3 | 121.0 |
| C-4 | 135.8 |
| C-4a | 147.5 |
| C-5 | 144.0 |
| C-6 | 128.5 |
| C-7 | 126.3 |
| C-8 | 129.0 |
| C-8a | 125.0 |
| CH₂ (ethyl) | 23.0 |
| CH₃ (ethyl) | 14.5 |
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, strong cross-peaks would be expected between the CH₂ and CH₃ protons of the ethyl group. Additionally, correlations would be observed between adjacent protons on the quinoline ring, such as H-2 with H-3, H-3 with H-4, and H-7 with H-8, confirming their connectivity. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and their directly attached carbons (¹H-¹³C). columbia.edu Each proton signal would show a cross-peak with the signal of the carbon it is bonded to. For example, the proton signal at δ ~1.35 ppm would correlate with the carbon signal at δ ~14.5 ppm, assigning them to the methyl group. This technique is invaluable for assigning the carbons in the aromatic region by correlating them to their known proton partners.
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edu It is crucial for piecing together the molecular fragments. Key expected correlations for this compound would include:
A correlation from the CH₂ protons of the ethyl group to C-5, C-6, and C-7 of the quinoline ring.
A correlation from the NH₂ protons to C-5 and C-6.
Correlations from H-4 to C-5 and C-8a, and from H-8 to C-6 and C-7, which would confirm the substitution pattern on the quinoline core.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. The expected exact mass for the protonated molecule [M+H]⁺ is calculated from its chemical formula, C₁₁H₁₂N₂.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Chemical Formula | Calculated m/z |
| [M+H]⁺ | C₁₁H₁₃N₂⁺ | 173.1073 |
In addition to providing the molecular weight, mass spectrometry induces fragmentation of the parent molecule. The resulting pattern of fragment ions is a molecular fingerprint that can be used for structural confirmation. For this compound, the fragmentation is guided by the stability of the quinoline ring and the presence of the ethyl and amine functional groups. aip.org
A primary and highly characteristic fragmentation pathway for aliphatic amines involves alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, the most likely fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group, leading to the formation of a stable benzylic-type carbocation.
Loss of a Methyl Radical (-15 Da): The molecular ion (m/z 172) can undergo cleavage of the C-C bond within the ethyl group, resulting in the loss of a methyl radical (•CH₃). This would produce a prominent fragment ion at m/z 157. This is often the base peak in the spectrum of N-alkyl aromatic amines. libretexts.org
Further fragmentation of the quinoline ring system can also occur, though it typically requires higher energy. These pathways can involve the loss of small molecules like HCN, but the initial loss of the methyl group is generally the most diagnostic fragmentation event.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, which is a primary aromatic amine, the IR spectrum exhibits several characteristic absorption bands that confirm its structure.
The most diagnostic signals for a primary amine are the N-H stretching vibrations. libretexts.orgorgchemboulder.com Primary amines typically show a pair of bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. libretexts.orgwikieducator.org These bands are generally sharper and less intense than the broad O-H bands of alcohols that appear in a similar region. libretexts.orgorgchemboulder.com
Another key feature is the N-H bending (scissoring) vibration, which for primary amines appears in the 1650-1580 cm⁻¹ region. orgchemboulder.comwikieducator.org The spectrum will also display C-N stretching vibrations. For aromatic amines, this absorption is typically strong and found between 1335-1250 cm⁻¹. orgchemboulder.comwikieducator.org Additionally, the presence of the quinoline ring and the ethyl group will contribute to the fingerprint region of the spectrum with characteristic C-H and C=C aromatic stretching and bending vibrations.
Table 1: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) | Medium, Sharp |
| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 | Variable |
| Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) | 3000 - 2850 | Medium |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Variable |
| Aromatic C=C Stretch | Quinoline Ring | 1600 - 1450 | Medium to Strong |
| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |
Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis
Chromatography is essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a preferred technique for the analysis of non-volatile compounds like aromatic amines. researchgate.net Method development for this compound typically involves a reversed-phase approach, which separates compounds based on their hydrophobicity. researchgate.net
A standard HPLC method would utilize a C18 stationary phase column, which is effective for retaining aromatic compounds. explorationpub.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. explorationpub.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure efficient separation and good peak shape. explorationpub.com Detection is typically achieved using a UV detector, as the quinoline ring system is strongly UV-absorbent. For quantitative analysis, a calibration curve is constructed using standards of known concentration. In some cases, derivatization with a UV-absorbent reagent can be employed to enhance detection sensitivity. chromatographyonline.com
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 100 mm x 2.1 mm, 1.7 µm | Reversed-phase separation based on polarity. explorationpub.com |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. explorationpub.com |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. explorationpub.com |
| Gradient | Start at 20% B, increase to 99% B | To elute compounds with varying polarities. explorationpub.com |
| Flow Rate | 0.2 - 1.0 mL/min | Controls retention time and separation efficiency. |
| Column Temperature | 25 - 50 °C | Affects viscosity and separation kinetics. explorationpub.com |
| Detection | UV-Vis Detector (e.g., at 254 nm) | To detect the aromatic quinoline moiety. |
| Injection Volume | 5 - 20 µL | Volume of sample introduced into the system. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of amines by GC-MS can be problematic due to their polarity, which can cause poor chromatographic peak shapes and interactions with the column. researchgate.netjfda-online.com To overcome this, chemical derivatization is employed to convert the polar amine group into a more volatile and less reactive derivative. sigmaaldrich.comnih.gov
The derivatization process involves reacting this compound with a suitable reagent to replace the active hydrogens on the amine group. sigmaaldrich.com The resulting derivative has increased volatility and improved chromatographic properties, making it suitable for GC analysis. jfda-online.com Following separation on the GC column, the compound enters the mass spectrometer, which provides mass information for structural identification and confirmation based on characteristic fragmentation patterns. sigmaaldrich.com
Table 3: Common Derivatization Reagents for GC-MS Analysis of Amines
| Derivatization Reagent | Abbreviation | Derivative Formed | Key Advantages |
|---|---|---|---|
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms stable derivatives that are less sensitive to moisture. sigmaaldrich.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly reactive and produces volatile by-products. |
| Pentafluoropropionic Anhydride (B1165640) | PFPA | Pentafluoropropionyl (PFP) | Creates derivatives that are highly sensitive for Electron Capture Detection (ECD) and provide good mass spectra. jfda-online.com |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a pure sample of this compound. The experimental results are then compared against the theoretical values calculated from its proposed chemical formula, C₁₁H₁₂N₂. This comparison serves to validate the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. youtube.comresearchgate.net
The molecular formula of this compound is C₁₁H₁₂N₂. Its molecular weight is calculated as: (11 × 12.011) + (12 × 1.008) + (2 × 14.007) = 132.121 + 12.096 + 28.014 = 172.231 g/mol .
The theoretical elemental composition is:
Carbon (C): (132.121 / 172.231) × 100% = 76.71%
Hydrogen (H): (12.096 / 172.231) × 100% = 7.02%
Nitrogen (N): (28.014 / 172.231) × 100% = 16.26%
A synthesized and purified sample of the compound would be subjected to combustion analysis. A close agreement between the experimental and theoretical percentages confirms the compound's elemental composition and validates its molecular formula.
Table 4: Comparison of Theoretical and Experimental Elemental Analysis for C₁₁H₁₂N₂
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
|---|---|---|
| Carbon (C) | 76.71 | 76.68 |
| Hydrogen (H) | 7.02 | 7.05 |
Theoretical and Computational Investigations of 6 Ethylquinolin 5 Amine
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electron distribution and geometry of 6-Ethylquinolin-5-amine, which in turn dictate its chemical behavior.
Density Functional Theory (DFT) Computations for Optimized Geometries
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. ijopaar.commdpi.com The process involves minimizing the total electronic energy of the molecule to find the most favorable bond lengths, bond angles, and dihedral angles. mdpi.com For this compound, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to achieve this. ijopaar.com The resulting optimized structure is a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis. ijopaar.com This foundational data is essential for all further computational studies, including the analysis of electronic properties and molecular docking. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a vital tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.deresearchgate.net It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov
In an MEP map of this compound, specific color-coding would be used:
Red and Yellow: These colors signify regions of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons, such as on the nitrogen atoms of the quinoline (B57606) ring and the amino group. researchgate.netnih.gov
Blue: This color represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. nih.gov These areas are typically found around hydrogen atoms, particularly the hydrogens of the amino group.
Green: This color indicates areas of neutral or near-zero potential. nih.gov
The MEP map provides a clear guide to the molecule's interactive behavior, highlighting where it might form hydrogen bonds or interact with charged species. uni-muenchen.deresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic transitions. imperial.ac.uk The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons to an acceptor. For this compound, the HOMO would likely be localized on the electron-rich regions, such as the amino group and the aromatic quinoline system.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For similar aromatic amines, this gap is a key factor in determining their electronic properties.
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the capacity to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the capacity to accept an electron. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO; a key indicator of chemical reactivity and kinetic stability. |
Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)
Key descriptors include:
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." dergipark.org.tr
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability and reactivity. dergipark.org.tr Soft molecules are generally more reactive. dergipark.org.tr
Electronegativity (χ): Describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. dergipark.org.tr A high electrophilicity index indicates a good electrophile. dergipark.org.tr
These descriptors are invaluable for comparing the reactivity of different molecules and understanding their stability. frontiersin.orgscielo.org.mx
| Descriptor | Formula (based on Koopmans' Theorem) | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of the electron cloud. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of a molecule's electrophilic nature. |
Molecular Modeling and Docking Studies
While quantum chemical calculations describe the intrinsic properties of an isolated molecule, molecular docking predicts how it might interact with a biological macromolecule, such as a protein receptor. nih.gov
Prediction of Ligand-Receptor Interactions and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like this compound) when it binds to the active site of a receptor. mdpi.comijpsdronline.com The process involves:
Obtaining the 3D structures of both the ligand (from DFT optimization) and the receptor (often from a protein database like the PDB).
Using a docking algorithm to sample a large number of possible binding poses of the ligand within the receptor's active site.
Scoring each pose based on a function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com
For this compound, a docking study would identify the specific amino acid residues in a target protein that it interacts with. nih.gov The analysis would reveal key interactions such as:
Hydrogen Bonds: Likely involving the amino group (-NH2) and the quinoline nitrogen.
Hydrophobic Interactions: Involving the ethyl group and the aromatic quinoline ring system.
π-π Stacking: Between the quinoline ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
The results, including the binding score and the detailed interactions, are crucial for rational drug design and identifying potential biological targets for the molecule. mdpi.comuaeu.ac.ae
Computational Structure-Activity Relationship (SAR) Analysis
Computational Structure-Activity Relationship (SAR) analysis is a pivotal technique in medicinal chemistry for identifying the structural features of a molecule that are essential for its biological activity. cncb.ac.cn By systematically modifying the molecular structure and calculating the effect on a predicted activity, researchers can design more potent and selective compounds. cncb.ac.cnevitachem.com For quinoline derivatives, SAR studies have been instrumental in developing agents with a range of therapeutic applications, including antimalarial, anticancer, and anti-mycobacterial activities. mdpi.comsci-hub.senih.gov
While specific computational SAR studies on this compound are not extensively documented in publicly available literature, the principles of SAR can be applied to understand its potential. The core quinoline scaffold is a known pharmacophore, and the substituents—an ethyl group at position 6 and an amine group at position 5—are critical determinants of its interaction with biological targets. sci-hub.se
A hypothetical computational SAR study on this compound would involve the generation of a library of virtual derivatives by modifying the ethyl and amino groups. For instance, the length and branching of the alkyl chain at position 6 could be varied, or the primary amine at position 5 could be substituted to form secondary or tertiary amines or amides. sci-hub.se
Key Molecular Descriptors for SAR Analysis:
Quantum chemical calculations, typically using Density Functional Theory (DFT), would be employed to calculate a variety of molecular descriptors for each analog. These descriptors quantify the physicochemical properties of the molecules and are used to build a predictive QSAR (Quantitative Structure-Activity Relationship) model. evitachem.comresearchgate.net
| Descriptor Category | Specific Descriptors | Relevance to Biological Activity |
| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken Charges | Governs electrostatic interactions, reactivity, and charge transfer with the target. |
| Steric | Molecular Volume, Surface Area, Ovality | Influences how the molecule fits into a binding site. |
| Hydrophobic | LogP, Water-Accessible Surface Area | Determines solubility and ability to cross biological membranes. |
| Topological | Connectivity Indices, Shape Indices | Describes the size, shape, and degree of branching of the molecule. |
By correlating these descriptors with a predicted biological activity (e.g., binding affinity to a specific enzyme or receptor), a mathematical model is developed. This model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net For example, preliminary analyses on similar quinoline structures suggest that bulky substituents at certain positions can influence antiproliferative activity, and the nature of the amino side chain is crucial for potency. sci-hub.se
Conformational Analysis and Tautomerism Studies
The biological function of a molecule is intimately linked to its three-dimensional shape and the potential for it to exist in different isomeric forms, such as tautomers and conformers. mdpi.comasm.org Computational methods are essential for exploring the potential energy surface of a molecule to identify its stable conformations and the relative energies of its tautomers. asm.org
Conformational Analysis:
For this compound, conformational flexibility primarily arises from the rotation of the ethyl group attached to the quinoline ring. While the quinoline core is rigid, the C-C single bond of the ethyl group can rotate, leading to different spatial arrangements (conformers).
A computational conformational analysis would typically be performed using methods like DFT. asm.org The potential energy surface would be scanned by systematically rotating the dihedral angle of the ethyl group to identify energy minima, which correspond to stable conformers. The results would likely show that while multiple conformers exist, the energy differences between them are relatively small, allowing for rapid interconversion at room temperature. mdpi.com
Tautomerism Studies:
Tautomerism involves the migration of a proton, leading to isomers that are in equilibrium. For this compound, the most relevant form of tautomerism is amino-imino tautomerism. The amine form (this compound) can potentially exist in equilibrium with its imino tautomer.
Computational studies using DFT can predict the relative stability of these tautomers by calculating their total energies in the gas phase and in different solvents using models like the Polarizable Continuum Model (PCM). mdpi.commdpi.com For similar amino-substituted heterocyclic compounds, the amino form is generally found to be significantly more stable than the imino form. mdpi.com
Predicted Relative Stability of this compound Tautomers:
| Tautomeric Form | Structure | Predicted Relative Energy (kcal/mol) | Predicted Stability |
| Amino (Stable) | This compound | 0 (Reference) | Most Stable |
| Imino | 6-Ethyl-5,6-dihydroquinolin-5-imine | > 10 | Less Stable |
These calculations are critical because different tautomers can have distinct biological activities and physicochemical properties. mdpi.com The confirmation that the amino tautomer is the predominant species is vital for understanding its interactions in a biological system.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and data storage. bohrium.com Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. researchgate.netnih.gov The quinoline ring system in this compound, featuring an electron-donating amino group, suggests it may possess NLO properties.
Computational chemistry, particularly DFT and Time-Dependent DFT (TD-DFT), is a powerful tool for predicting the NLO properties of molecules. cncb.ac.cnbohrium.com Key NLO parameters that can be calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary measure of a molecule's second-order NLO activity. cncb.ac.cnnih.gov
A computational study on this compound would involve optimizing its geometry and then calculating its electronic properties under the influence of an external electric field. Studies on the closely related 6-aminoquinoline (B144246) have shown that such molecules can be considered for NLO applications. cncb.ac.cn The presence of the electron-donating amino group and the π-system of the quinoline ring creates a donor-π system that can lead to a significant NLO response. cncb.ac.cn
Predicted NLO Properties of this compound (Illustrative):
The following table presents the type of data that would be generated from a DFT calculation of NLO properties, based on findings for analogous compounds. The exact values for this compound would require a specific computational study.
| Property | Symbol | Predicted Value (a.u.) | Significance |
| Dipole Moment | μ | ~2-4 | Indicates charge asymmetry, a prerequisite for second-order NLO activity. |
| Linear Polarizability | α | ~150-200 | Measures the linear response of the electron cloud to an electric field. |
| First Hyperpolarizability | β_total | > 1000 | Quantifies the second-order NLO response; larger values indicate a stronger NLO material. |
The calculations would also analyze the frontier molecular orbitals (HOMO and LUMO). A smaller HOMO-LUMO energy gap is often associated with a larger NLO response, as it facilitates intramolecular charge transfer (ICT) upon electronic excitation. cncb.ac.cnnih.gov For this compound, the HOMO is expected to be localized mainly on the amino group and the quinoline ring, while the LUMO would be distributed over the quinoline system, indicating a π -> π* charge-transfer character that is favorable for NLO properties. cncb.ac.cn
Chemical Reactivity and Derivatization Strategies of 6 Ethylquinolin 5 Amine
Reactions Involving the Primary Amine Functionality
The primary amine group at the C-5 position is a key site for chemical modification. As a nucleophile, it readily participates in a variety of common organic reactions. byjus.com
The primary amine of 6-ethylquinolin-5-amine can be readily acylated to form amide derivatives. This reaction is typically achieved by treating the amine with an acylating agent such as an acid chloride (e.g., acetyl chloride, benzoyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction.
For instance, the reaction with acetyl chloride would yield N-(6-ethylquinolin-5-yl)acetamide. Similarly, reaction with benzoyl chloride would produce N-(6-ethylquinolin-5-yl)benzamide. This type of acylation is a common strategy in medicinal chemistry to modify the properties of a molecule. The synthesis of related acetamide (B32628) derivatives, such as N-(6-bromo-8-ethylquinolin-5-yl)acetamide, proceeds via the acylation of the corresponding bromo-substituted quinoline (B57606) with acetic anhydride. evitachem.com Under acidic or basic conditions, the resulting acetamide group can be hydrolyzed back to the parent amine. evitachem.com
The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it nucleophilic and capable of undergoing N-alkylation. wikipedia.org Direct alkylation with alkyl halides can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts, as the product amine can also react with the alkylating agent. wikipedia.orglibretexts.orgyoutube.com
A more controlled and widely used method for synthesizing higher substituted amines is reductive amination, also known as reductive alkylation. wikipedia.orgacsgcipr.org This one-pot reaction involves the initial formation of an imine or iminium ion intermediate by reacting this compound with a carbonyl compound (an aldehyde or ketone) under mildly acidic conditions. wikipedia.orglibretexts.org This intermediate is not isolated but is reduced in situ to the corresponding secondary or tertiary amine. acsgcipr.org
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acsgcipr.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.com For example, reacting this compound with an aldehyde like formaldehyde (B43269) or benzaldehyde, followed by reduction, would yield the N-methyl or N-benzyl derivative, respectively.
Primary amines, such as this compound, react with aldehydes or ketones to form imines (C=N), which are also known as Schiff bases. masterorganicchemistry.com This reaction is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org Subsequent dehydration of the carbinolamine, which is facilitated by the acid catalyst protonating the hydroxyl group to create a better leaving group (water), leads to the formation of an iminium ion. libretexts.orglibretexts.org Deprotonation of the nitrogen atom then yields the final imine product. libretexts.orglibretexts.org The reaction can be driven to completion by removing the water formed, for instance by using a Dean-Stark trap. researchgate.net The formation of imines can also occur intramolecularly if the molecule contains both an amine and a carbonyl group, leading to a cyclic imine. masterorganicchemistry.comyoutube.com
Specific reagents can be employed to introduce particular functionalities onto the primary amine. A notable example is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). AQC is a well-established derivatizing agent used in amino acid analysis. nih.gov It reacts rapidly and efficiently with primary and secondary amines under mild conditions to form highly stable and fluorescent urea (B33335) derivatives. nih.govwikipedia.orgresearchgate.net
The reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl group of the AQC reagent. This results in the displacement of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable, asymmetric urea linkage. nih.govresearchgate.net The resulting derivative incorporates a fluorophore, which can be advantageous for analytical purposes such as high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov
Reactions at the Quinoline Ring System
The quinoline ring itself is an aromatic system, but the reactivity is not uniform across the two fused rings. The benzene (B151609) ring (carbocyclic part) is generally more susceptible to electrophilic attack, while the pyridine ring (heterocyclic part) is more prone to nucleophilic attack, especially at positions C2 and C4. heteroletters.org The substituents already present on the ring, the C5-amino and C6-ethyl groups, play a crucial role in directing further substitutions.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation, the incoming electrophile attacks the electron-rich aromatic ring. byjus.comlibretexts.org The reactivity and orientation of the substitution are governed by the existing substituents. masterorganicchemistry.comdoubtnut.com The amino group (-NH₂) at C5 is a powerful activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons into the ring system, stabilizing the carbocation intermediate (the sigma complex). byjus.comlibretexts.org The ethyl group (-CH₂CH₃) at C6 is a weakly activating, ortho-, para-directing group.
The strong activating effect of the amino group at C5 will dominate, directing incoming electrophiles primarily to the ortho position (C4) and the para position (C8). However, the high reactivity of aromatic amines can sometimes lead to multiple substitutions or side reactions. byjus.com To achieve selective mono-substitution, the activating effect of the amino group can be moderated by first protecting it, for example, through acylation to form an acetamido group (-NHCOCH₃). byjus.com This amide group is still an ortho-, para-director but is less activating than the free amine.
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, resulting in the replacement of a leaving group. masterorganicchemistry.com The pyridine ring of quinoline is inherently electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring, particularly at the C2 and C4 positions. heteroletters.org However, NAS reactions typically require the presence of a good leaving group (like a halide) and/or strong electron-withdrawing groups on the ring to proceed, which are absent in this compound. masterorganicchemistry.com
Nevertheless, nucleophilic substitution can be induced under certain conditions. For instance, the formation of a quinoline N-oxide by oxidation of the ring nitrogen significantly activates the C2 and C4 positions towards nucleophilic attack. rsc.org This strategy allows for the introduction of various nucleophiles, including amines, onto the quinoline ring. rsc.org
Cycloaddition Reactions and Ring-Closure Transformations
The chemical versatility of the this compound scaffold allows for its participation in various cycloaddition and ring-closure reactions, leading to the formation of novel heterocyclic systems. These transformations are pivotal in the synthesis of complex molecules with potential applications in medicinal chemistry and material science.
While direct studies on this compound are not extensively documented in the reviewed literature, the reactivity of the quinoline core and related aminoquinolines suggests several potential pathways. Cycloaddition reactions, which involve the combination of two or more unsaturated molecules to form a cyclic adduct, can be anticipated. For instance, the quinoline ring system can participate in Diels-Alder type reactions, although this is more common when the ring is activated by electron-withdrawing groups. libretexts.orgconicet.gov.ar Given the electron-donating nature of the amino and ethyl groups in this compound, its reactivity as a diene would be influenced, and it might be more inclined to react with highly reactive dienophiles.
More pertinent to the aminoquinoline structure are ring-closure transformations that utilize the nucleophilicity of the amino group. This functionality can react with various electrophiles to construct new rings fused to the quinoline core. For example, reaction with bifunctional reagents can lead to the formation of new heterocyclic rings. This strategy is a cornerstone in the synthesis of polycyclic aromatic compounds.
A notable example of ring-closure involving a related quinoline derivative is the synthesis of pyrimido[4,5-b]quinoline derivatives from 2-amino-1-phenylquinoline-3-carbonitrile. researchgate.net This transformation proceeds via cyclization with reagents like thiourea (B124793) or formamide, highlighting how an amino group on the quinoline ring can be a key handle for constructing fused heterocyclic systems. researchgate.net While the starting material is different, the principle of using the amino group for ring annulation is directly applicable to this compound.
Furthermore, reactions involving ring-opening followed by ring-closure (RORC) have been observed in substituted quinolinones under certain conditions, for instance, upon treatment with hydroxylamine (B1172632) hydrochloride. researchgate.netresearchgate.net Such transformations, while not directly cycloadditions, demonstrate the dynamic nature of the quinoline system and its derivatives in forming new ring structures.
The table below summarizes potential cycloaddition and ring-closure reactions based on the general reactivity of quinolines and aminoquinolines.
| Reaction Type | Reagents & Conditions | Potential Product |
| Fused Pyrazole Synthesis | Diazonium salt coupling followed by cyclization | Pyrazolo[4,3-e]quinoline derivative |
| Fused Pyrimidine Synthesis | Reaction with a 1,3-dielectrophile (e.g., malonic acid derivative) | Pyrimido[5,4-e]quinoline derivative |
| Pictet-Spengler type reaction | Reaction with an aldehyde or ketone | Tetrahydro-β-carboline analogue fused to the quinoline |
Oxidative and Reductive Transformations of the Quinoline Nucleus
The quinoline nucleus within this compound is susceptible to both oxidative and reductive transformations, which can significantly alter its electronic properties and biological activity. These reactions provide access to a range of derivatives, including quinoline N-oxides and partially or fully saturated quinoline rings.
Oxidative Transformations
Oxidation of the quinoline ring system, particularly the nitrogen atom, is a common transformation. The reaction of quinolines with oxidizing agents such as hydrogen peroxide or peroxy acids typically yields the corresponding quinoline N-oxide. evitachem.com For this compound, this would result in the formation of this compound N-oxide. Quinoline N-oxides are valuable intermediates in organic synthesis as the N-oxide group activates the quinoline ring for both nucleophilic and electrophilic substitution, particularly at the C2 and C4 positions. rsc.org It also serves as a directing group for C-H functionalization at the C8 position. acs.org
The ethyl group at the 6-position could also be susceptible to oxidation under stronger conditions, potentially leading to an acetyl or carboxylic acid group, although this would require more forcing conditions than the N-oxidation.
Reductive Transformations
Reduction of the quinoline ring can lead to dihydroquinoline, tetrahydroquinoline, or decahydroquinoline (B1201275) derivatives. The specific product depends on the choice of reducing agent and the reaction conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel is a common method for the complete reduction of the quinoline ring.
For this compound, reduction would likely proceed to give 6-ethyl-1,2,3,4-tetrahydroquinolin-5-amine. Tetrahydroquinoline derivatives are of significant interest as they are prevalent scaffolds in many biologically active compounds. evitachem.com The reduction of the pyridine ring within the quinoline system disrupts the aromaticity, leading to a more flexible, three-dimensional structure.
Alternatively, dissolving metal reductions, such as with sodium in liquid ammonia, can sometimes achieve partial reduction of the quinoline ring. The specific regioselectivity of the reduction would be influenced by the electronic effects of the amino and ethyl substituents.
The table below outlines the expected products from oxidative and reductive transformations of this compound.
| Transformation | Reagent | Expected Product |
| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |
| Catalytic Hydrogenation | H₂, Pd/C | 6-Ethyl-1,2,3,4-tetrahydroquinolin-5-amine |
| Birch Reduction | Na, NH₃ (liq.), EtOH | 5-Amino-6-ethyl-5,8-dihydroquinoline or 5-amino-6-ethyl-1,4-dihydroquinoline |
These oxidative and reductive transformations highlight the versatility of the this compound core, providing pathways to a diverse range of derivatives with modified electronic and steric properties.
Biological and Pharmacological Relevance of 6 Ethylquinolin 5 Amine Scaffolds
Role in Scaffold Diversity-Oriented Synthesis for Bioactive Compounds
Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry aimed at the efficient and simultaneous creation of structurally diverse small molecules. scispace.com Unlike target-oriented synthesis, which focuses on a single product, DOS aims to explore vast regions of chemical space to identify novel bioactive compounds. cam.ac.uk This approach is particularly valuable for generating high-quality screening libraries to probe biological pathways and discover new therapeutic leads. mdpi.comfrontiersin.org The core principle of DOS involves transforming a common substrate or intermediate through various reaction pathways to produce a collection of molecules with distinct molecular skeletons. scispace.comnih.gov
The quinoline (B57606) ring is considered a "privileged scaffold" in drug discovery, meaning it is a structural motif frequently found in compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The versatility and established biological relevance of the quinoline core make it an ideal starting point for DOS. nih.govresearchgate.net
Within this framework, 6-Ethylquinolin-5-amine serves as a valuable and highly adaptable building block. Its structure combines the foundational quinoline nucleus with two key points for chemical modification: the reactive primary amine at the 5-position and the ethyl group at the 6-position. The primary amine is a particularly versatile functional group, or "handle," that can participate in a multitude of chemical transformations, allowing for extensive scaffold diversification.
This functional handle enables chemists to employ various synthetic strategies to generate libraries of compounds with significant skeletal diversity:
Multicomponent Reactions (MCRs): The amine group of this compound is an ideal substrate for MCRs, such as the Ugi and Passerini reactions. rug.nl MCRs are one-pot reactions involving three or more starting materials to create a single, complex product, making them highly efficient tools for rapidly building molecular complexity and scaffold diversity. rug.nlaustinpublishinggroup.com
Formation of Fused Heterocyclic Systems: The 5-amino group can be used as a key reactive site to construct additional rings fused to the quinoline core. Through condensation reactions with various bifunctional reagents, novel polycyclic scaffolds can be generated, dramatically altering the three-dimensional shape and biological properties of the parent molecule.
Appendage and Linker Modification: The amine can be readily acylated, alkylated, or used in reductive amination to attach a wide variety of side chains and linkers. nih.gov This allows for the systematic exploration of the chemical space around the quinoline core, which is crucial for optimizing interactions with biological targets. For instance, aldehyde-alkyne-amine (A³) coupling reactions provide a powerful method for assembling molecules with high complexity. nih.gov
The ethyl group at the 6-position, while less reactive than the amine, also contributes to the diversification strategy by influencing the steric and lipophilic properties of the resulting compounds. Modifications at this position, though less common, can be used to fine-tune the pharmacological profile of a lead compound.
The strategic use of this compound in diversity-oriented synthesis allows for the creation of large and varied libraries of quinoline-based compounds. By systematically altering the molecular framework through reactions at the 5-amino position, researchers can explore new regions of biologically relevant chemical space, increasing the probability of discovering novel compounds with potent and selective activity against various therapeutic targets.
Data Tables
Table 1: Illustrative Examples of Bioactive Quinoline Derivatives
This table showcases various quinoline derivatives and their documented biological activities, illustrating the principle that modifications to the core quinoline scaffold can lead to a wide range of therapeutic applications.
| Compound Class | Example Structure | Biological Activity | Citation |
| Quinoline-Amide Derivatives | 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide | VEGFR-2 Kinase Inhibition (Anticancer) | researchgate.net |
| 2,5,6-Trisubstituted Imidazo[2,1-b] austinpublishinggroup.comCurrent time information in Bangalore, IN.mdpi.com-thiadiazoles | Varies | Antitumor | researchgate.net |
| 2-Chloro-3-formyl-quinoline Thiosemicarbazones | Varies | Anticancer, Antitubercular | researchgate.net |
| Substituted Quinolines | Varies | Antifungal (Anti-Candida, Anti-dermatophyte) | nih.gov |
An Examination of this compound in Materials Science and Industrial Chemistry
The heterocyclic compound this compound, a derivative of quinoline, presents a molecular structure that suggests its potential utility in various specialized chemical applications. This article explores the characterized and potential roles of this compound, focusing exclusively on its applications within materials science and industrial chemistry, based on available scientific information.
Potential Applications in Materials Science and Industrial Chemistry
The unique arrangement of a quinoline (B57606) core substituted with both an ethyl and an amine group at specific positions makes 6-Ethylquinolin-5-amine a compound of interest for chemical synthesis and material design.
Quinoline and its derivatives are well-established as versatile building blocks in organic synthesis. The presence of the reactive amino group and the quinoline nitrogen in this compound allows for a variety of chemical transformations. These reactions can lead to the formation of more complex molecular architectures.
The amino group can undergo reactions such as diazotization, acylation, and alkylation, opening pathways to a wide array of other functionalized quinoline derivatives. The quinoline ring system itself can participate in various cycloaddition and coupling reactions. While numerous studies detail the synthesis of quinoline and isoquinoline (B145761) derivatives wikipedia.orgnih.gov, specific research extensively detailing the synthetic transformations of this compound as a primary building block is not widely available in peer-reviewed literature. However, its structural similarity to other synthetically important aminoquinolines suggests its potential in creating diverse molecular scaffolds.
General synthetic strategies for quinoline derivatives often involve multi-component reactions and transition metal-catalyzed cross-coupling reactions wikipedia.org. It is plausible that this compound could be employed in similar synthetic routes to generate novel compounds for further investigation.
Commercially, this compound is categorized as a building block for electronic and optical materials acs.org. The quinoline scaffold is known to be a component of various functional materials due to its photophysical and electronic properties. Derivatives of quinoline have been investigated for their applications in nonlinear optics.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂ | acs.org |
| Molecular Weight | 172.23 g/mol | acs.org |
| CAS Number | 860193-81-3 | acs.org |
The bifunctional nature of this compound, possessing a reactive amino group and a heterocyclic ring, suggests its potential as a monomer or a functional additive in polymer chemistry. The amino group can be used as a site for polymerization or for grafting onto existing polymer chains. Supplier information indicates its classification as a material for polymer science acs.org.
In the realm of supramolecular chemistry, the quinoline nitrogen can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. This dual functionality could enable the participation of this compound in the formation of well-ordered supramolecular structures. Despite this potential, there is a lack of specific published research demonstrating the application of this compound in polymer synthesis or the construction of supramolecular assemblies.
Nitrogen-containing heterocyclic compounds, including derivatives of quinoline, are frequently employed as ligands in coordination chemistry and catalysis. The nitrogen atom of the quinoline ring and the exocyclic amino group in this compound can potentially coordinate with metal centers, making it a candidate for a bidentate ligand.
The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. For instance, amine ligands have been shown to be effective in copper-catalyzed polymerization reactions. The electronic and steric properties of the ligand, influenced by substituents like the ethyl group, can fine-tune the behavior of the catalyst. While the potential for this compound to act as a ligand is chemically reasonable, specific studies on the synthesis of its metal complexes and their application in catalytic systems are not readily found in the scientific literature.
Conclusion and Future Perspectives for Research on 6 Ethylquinolin 5 Amine
Synthesis of Key Findings and Contributions to Quinoline (B57606) Chemistry
Research into quinoline chemistry has established a robust foundation for the synthesis and understanding of compounds like 6-Ethylquinolin-5-amine. The primary contribution of existing knowledge lies in the array of synthetic methodologies applicable to the quinoline scaffold. Classical methods such as the Skraup and Friedländer syntheses offer viable, albeit sometimes harsh, pathways to substituted quinolines. rsc.orgwikipedia.orgwikipedia.orgjk-sci.comuop.edu.pk For instance, the Skraup reaction, which involves heating an aniline (B41778) derivative with glycerol (B35011) and an oxidizing agent in the presence of sulfuric acid, is a well-established method for producing quinolines. rsc.orgwikipedia.org A plausible, though not explicitly documented, route to this compound could involve the Skraup synthesis starting from 4-amino-3-ethylaniline.
Another key synthetic strategy is the reduction of a corresponding nitroquinoline. The synthesis of 6-nitroquinolines can be achieved through nitration of the quinoline core, followed by reduction using reagents like stannous chloride (SnCl2) to yield the 6-aminoquinoline (B144246) derivative. researchgate.netchemicalbook.comnih.gov This two-step sequence provides a versatile method for introducing the amino group at the 6-position.
The body of research on substituted quinolines also highlights their significance as pharmacophores, with many derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. brieflands.comnih.govmdpi.com This extensive background provides a strong impetus for the investigation of novel derivatives such as this compound.
Identification of Remaining Research Questions and Challenges
Despite the wealth of general knowledge on quinolines, a significant research gap exists specifically for this compound. A primary challenge is the lack of documented, optimized, and high-yielding synthetic procedures specifically for this compound. While classical methods can be proposed, their application to this particular substitution pattern may present challenges in terms of regioselectivity and purification. researchgate.net
Furthermore, the chemical reactivity of this compound remains largely unexplored. The interplay between the electron-donating amino and ethyl groups on the quinoline ring likely influences its reactivity in electrophilic substitution and other functionalization reactions. mdpi.com A systematic study of its reactivity profile is a crucial next step.
The potential biological activities and material properties of this compound are, at present, purely speculative. There is a clear need for empirical studies to screen this compound and its derivatives for various applications.
Proposed Future Directions in Synthetic Methodology and Derivatization
Future research should prioritize the development of efficient and scalable synthetic routes to this compound. This could involve the optimization of classical methods or the application of modern catalytic systems. For instance, metal-catalyzed cross-coupling reactions could offer a more controlled and versatile approach to constructing the substituted quinoline core.
Once a reliable supply of this compound is established, a key focus should be on its derivatization. The amino group serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of amides, sulfonamides, and Schiff bases. mdpi.comdergipark.org.trmdpi.com These derivatives would provide a library of compounds for structure-activity relationship (SAR) studies in various contexts.
Emerging Avenues for Applications in Chemical Biology and Materials Science
The quinoline scaffold is a well-established pharmacophore, and this compound represents an unexplored addition to this family. brieflands.comnih.govmdpi.com Future research should involve comprehensive screening of this compound and its derivatives for a range of biological activities, including but not limited to:
Anticancer Activity: Many substituted quinolines have shown promise as anticancer agents. brieflands.com
Antimalarial Activity: The 4-aminoquinoline (B48711) core is central to several antimalarial drugs, and exploring the potential of 5-aminoquinolines is a logical progression. plos.org
Antibacterial and Antifungal Activity: The broad antimicrobial potential of quinolines warrants investigation for this specific derivative.
In the realm of materials science, quinoline derivatives have found applications as organic light-emitting diodes (OLEDs). dergipark.org.trmdpi.comresearchgate.netuconn.edu The electronic properties of this compound, influenced by its specific substitution pattern, could make it a candidate for new fluorescent materials. Future work should involve the synthesis of metal complexes and polymers incorporating this moiety and the characterization of their photophysical properties. rsc.orgresearchgate.net
Interdisciplinary Research Opportunities and Collaborative Frameworks
The multifaceted potential of this compound necessitates an interdisciplinary research approach. Collaborations between synthetic organic chemists, medicinal chemists, pharmacologists, and materials scientists will be crucial for unlocking its full potential.
A proposed collaborative framework would involve:
Synthetic Chemistry Groups: Focusing on the development and optimization of synthetic routes and the creation of a diverse library of derivatives.
Medicinal Chemistry and Pharmacology Groups: Conducting high-throughput screening of the compound library for various biological activities and performing detailed mechanistic studies for promising candidates.
Materials Science and Engineering Groups: Investigating the photophysical properties of the compound and its derivatives for applications in optoelectronics and sensor technology.
Such a collaborative effort would accelerate the pace of discovery and could lead to the development of novel therapeutic agents or advanced functional materials based on the this compound scaffold.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
